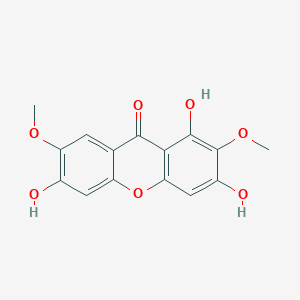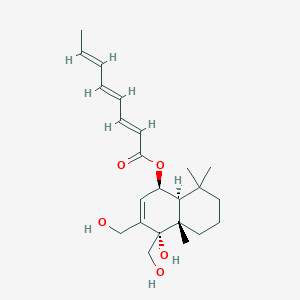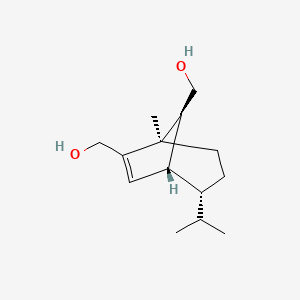
(±)11(12)-EET methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)11(12)-EET is biosynthesized in rat and rabbit liver microsomes by CYP450. (±)11(12)-EET has been shown, along with (±)8(9)-EET, to play a role in the recovery of depleted Ca (±)11(12)-EET methyl ester is a more stable for used for long-term storage. It can be readily hydrolyzed to the free acid as needed.
Applications De Recherche Scientifique
Chromatographic Analysis and Mass Spectrometry Arachidonic acid epoxides, specifically EETs, including (±)11(12)-EET methyl ester, are analyzed through capillary chromatography-mass spectrometry. This process involves comparing various ester derivatives, including pentafluorobenzyl, trimethylsilyl, and methyl esters, to resolve EET regioisomers. The identification process is essential for understanding the properties and behaviors of these compounds (Vanrollins & Knapp, 1995).
Metabolism Study via Cytosolic Epoxide Hydrolase The metabolism of cis-epoxyeicosatrienoic acids (EETs) and their derivatives, like methyl cis-epoxyeicosatrienoates, has been studied in the context of understanding the substrate structural features important for stereoselective metabolism. These studies provide insights into how EETs and their methyl esters are processed in biological systems (Zeldin et al., 1995).
Biofuel Research Research on biofuels has investigated the use of methyl esters obtained from waste oils, such as waste frying oil, as biodiesel. Such studies explore the physical and chemical properties of these esters and their performance in diesel engines, contributing to the development of sustainable energy sources (Utlu & Koçak, 2008).
Lipid Analysis The preparation of fatty acid methyl esters for gas chromatographic analysis is a significant application. These methods are applied to a variety of lipids, including triglycerides and phospholipids, for analytical purposes in biochemistry and lipidomics (Morrison & Smith, 1964).
Autoxidation Studies Studies on the autoxidation of CLA methyl ester focus on understanding the stereochemistry of hydroperoxides formed during this process. This is crucial for comprehending the oxidative stability and reaction pathways of these compounds in various environments (Hämäläinen et al., 2002).
Optimization of Biodiesel Production Fatty acid methyl esters are studied in the context of optimizing biodiesel production, using methods like factorial design and response surface methodology. This research is pivotal in improving the efficiency and sustainability of biodiesel manufacturing processes (Vicente et al., 1998).
Propriétés
Nom du produit |
(±)11(12)-EET methyl ester |
|---|---|
Formule moléculaire |
C21H34O3 |
Poids moléculaire |
334.5 |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-10-13-16-19-20(24-19)17-14-11-8-7-9-12-15-18-21(22)23-2/h7,9-11,13-14,19-20H,3-6,8,12,15-18H2,1-2H3/b9-7-,13-10-,14-11-/t19-,20+/m1/s1 |
Clé InChI |
DHUPCTVGLDZJCY-AFRPMPIESA-N |
SMILES |
CCCCC/C=CC[C@@H]1[C@@H](O1)C/C=CC/C=CCCCC(OC)=O |
Synonymes |
(±)11,12-EpETrE methyl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1163482.png)



